molecular formula C6H5BFNO3 B8133910 6-Fluoro-5-formylpyridine-3-boronic acid

6-Fluoro-5-formylpyridine-3-boronic acid

Cat. No.: B8133910
M. Wt: 168.92 g/mol
InChI Key: ZWYZIPBDPMZHKT-UHFFFAOYSA-N
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Description

6-Fluoro-5-formylpyridine-3-boronic acid is a boronic acid derivative that features a fluorine atom, a formyl group, and a boronic acid moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 6-Fluoro-5-formylpyridine-3-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-formylpyridine-3-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: 6-Fluoro-5-carboxypyridine-3-boronic acid.

    Reduction: 6-Fluoro-5-hydroxymethylpyridine-3-boronic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-5-formylpyridine-3-boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-Fluoropyridine-3-boronic acid: Lacks the formyl group, making it less versatile in certain synthetic applications.

    5-Formylpyridine-3-boronic acid: Lacks the fluorine atom, which can affect its reactivity and stability.

    6-Fluoro-5-methylpyridine-3-boronic acid: Contains a methyl group instead of a formyl group, leading to different chemical properties.

Uniqueness

6-Fluoro-5-formylpyridine-3-boronic acid is unique due to the presence of both the fluorine atom and the formyl group, which together enhance its reactivity and versatility in synthetic applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

(6-fluoro-5-formylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO3/c8-6-4(3-10)1-5(2-9-6)7(11)12/h1-3,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYZIPBDPMZHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)F)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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